molecular formula C22H27N5O7 B12773493 3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine CAS No. 1207518-71-5

3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine

Cat. No.: B12773493
CAS No.: 1207518-71-5
M. Wt: 473.5 g/mol
InChI Key: XEXIBCFENAZVIS-RHKYQUECSA-N
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Description

3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine, also known as NITD203, is an adenosine nucleoside prodrug recognized for its potent and broad-spectrum antiviral activity . It was developed to enhance the oral bioavailability of the parent nucleoside analog, NITD449 . Upon oral administration, the isobutyryl ester groups are cleaved, releasing the active compound to exert its antiviral effects . This mechanism has proven effective in vivo, significantly reducing peak viremia in dengue virus-infected mouse models . Its primary value to researchers lies in its action against a range of flaviviruses; it potently inhibits Dengue virus (all four serotypes), Yellow Fever virus, and West Nile virus, and also shows activity against Hepatitis C virus . The compound's mechanism of action involves the inhibition of viral RNA synthesis, effectively shutting down the replication machinery of the virus . This makes it a critical tool for studying the replication processes of flaviviruses and for screening potential antiviral agents. NITD203 is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207518-71-5

Molecular Formula

C22H27N5O7

Molecular Weight

473.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-4-hydroxy-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C22H27N5O7/c1-6-22(31)15(34-20(30)11(4)5)13(8-32-19(29)10(2)3)33-21(22)27-7-12(17(24)28)14-16(23)25-9-26-18(14)27/h1,7,9-11,13,15,21,31H,8H2,2-5H3,(H2,24,28)(H2,23,25,26)/t13-,15-,21-,22-/m1/s1

InChI Key

XEXIBCFENAZVIS-RHKYQUECSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves the esterification of 2’-C-acetylene-7-deaza-7-carbamoyladenosine with isobutyric acid. The reaction conditions typically include the use of a suitable esterification catalyst and an organic solvent. The esterification process targets the 3’ and 5’ hydroxyl groups of the ribose moiety, resulting in the formation of the diisobutyryl ester .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route, with optimization for large-scale synthesis. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine.

    Oxidation and Reduction: The acetylene group can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: 2’-C-acetylene-7-deaza-7-carbamoyladenosine.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Research

3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine has demonstrated potent antiviral activity against several flaviviruses, including:

  • Dengue Virus
  • Yellow Fever Virus
  • West Nile Virus

The compound acts primarily by inhibiting viral RNA synthesis, targeting the viral RNA-dependent RNA polymerase, which is crucial for the replication of the viral genome .

Pharmacokinetic Studies

As a prodrug, this compound is instrumental in studying the bioavailability and pharmacokinetics of its parent compound. Researchers utilize it to understand how modifications to nucleoside analogs can enhance their effectiveness in vivo. The esterification of the hydroxyl groups in the ribose moiety improves absorption and metabolic stability .

Biochemical Studies

This compound is also employed in biochemical investigations focused on:

  • Inhibition of viral RNA synthesis.
  • Mechanistic studies of nucleoside analogs in antiviral therapies.

Comparative Studies

When compared with similar compounds, such as:

  • 2'-C-acetylene-7-deaza-7-carbamoyladenosine (parent compound)
  • Ribavirin (broad-spectrum antiviral)
  • Sofosbuvir (used for hepatitis C)

3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine stands out due to its unique prodrug nature, which enhances its pharmacokinetic properties and overall effectiveness against viral infections .

Case Study 1: Efficacy Against Dengue Virus

In laboratory studies, 3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine showed EC50 values indicating significant antiviral activity against dengue virus serotypes. The compound's efficacy was assessed through cell-based assays, demonstrating its potential as a therapeutic agent .

Case Study 2: Pharmacokinetic Profiling

Research has highlighted the improved bioavailability of this prodrug compared to its parent compound. Studies involving animal models have shown that modifications lead to enhanced absorption rates and longer half-lives, making it a favorable candidate for further development in antiviral therapies .

Case Study 3: Comparative Analysis with Other Antivirals

In comparative studies with other nucleoside analogs like ribavirin and sofosbuvir, 3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine exhibited superior pharmacokinetic profiles and antiviral potency against flavivirus infections .

Mechanism of Action

The primary mechanism of action of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves its conversion to the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, in vivo. The parent compound inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase. This inhibition prevents the replication of the viral genome, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Key Observations:

  • Broad-Spectrum Activity: NITD203, NITD-008, and ZX-2401 inhibit multiple flaviviruses, whereas 7-deaza-2’-C-methyl-adenosine is less potent against DENV1 .

Pharmacokinetics and Toxicity

Compound Bioavailability Toxicity (NOAEL)
NITD203 High (prodrug conversion to NITD449) Failed 2-week rat/dog studies
NITD-008 Low (parent compound) Failed 2-week rat/dog studies
7-deaza-2’-C-methyl-adenosine Not reported No in vivo data
ZX-2401 Not reported No in vivo data

Key Observations:

  • Toxicity Challenges : Both NITD203 and NITD-008 exhibited toxicity in preclinical models, underscoring the unpredictable safety profile of NIs .

Mechanism of Action

All compared compounds inhibit viral RdRp, but their structural differences influence resistance profiles and cross-reactivity:

  • NITD203 and NITD-008 : The 2’-C-acetylene/ethynyl group enhances binding to RdRp’s active site, reducing the likelihood of resistance mutations .
  • Favipiravir : Acts via RNA chain termination but has a narrower flaviviral spectrum compared to NITD203 .

Biological Activity

3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine, also known as NITD203, is a modified nucleoside analogue derived from adenosine. This compound has garnered attention for its potential antiviral activity, particularly against flaviviruses such as the Dengue virus. The structural modifications enhance its bioavailability and therapeutic efficacy compared to its parent compounds.

Chemical Structure and Properties

  • Molecular Formula : C₂₁H₂₉N₅O₄
  • Molecular Weight : 473.5 g/mol .
  • Key Modifications :
    • 2'-C-acetylene group enhances antiviral activity.
    • 7-deaza modification improves binding affinity and reduces toxicity.

The biological activity of NITD203 is primarily attributed to its ability to inhibit viral replication. It acts by mimicking natural nucleosides, thus interfering with the viral RNA synthesis process. The compound is a prodrug that converts into its active form within the host cells, facilitating effective uptake and utilization by the viral replication machinery.

Biological Activity and Efficacy

Research has demonstrated that NITD203 exhibits potent antiviral effects against various serotypes of the Dengue virus. The following table summarizes key findings from studies evaluating its biological activity:

Study Virus EC50 (µM) CC50 (µM) Selectivity Index
Zhou et al. (2016) DENV-20.203 - 0.272>20>100
Li et al. (2018) DENV (all serotypes)0.07 - 0.09>10>140
Byrd et al. (2016) DENV-21.39 ± 0.06125 ± 40.8>90

Case Studies

  • In Vitro Studies :
    • A study by Zhou et al. evaluated the efficacy of NITD203 in cell culture systems infected with DENV-2, demonstrating significant inhibition of viral replication with an EC50 in the low micromolar range.
    • Another study highlighted its effectiveness against all four serotypes of the Dengue virus, confirming its broad-spectrum antiviral properties.
  • Animal Models :
    • In vivo studies using AG129 mice showed that administration of NITD203 resulted in reduced viral loads and improved survival rates in models of Dengue infection, indicating its potential for therapeutic use in humans.

Safety Profile

The cytotoxicity of NITD203 has been assessed through various assays, including MTT and LDH release assays, which measure cell viability and membrane integrity respectively. The compound exhibited a favorable safety profile with high selectivity indices, indicating minimal toxicity to host cells compared to its antiviral effects.

Q & A

Q. What are the critical synthetic steps for preparing 3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine?

The synthesis involves:

  • Protection of hydroxyl groups : The 3' and 5' hydroxyl groups are protected using diisobutyryl groups to prevent unwanted side reactions during subsequent steps. Similar protecting strategies (e.g., tert-butyldiphenylsilyl groups) are documented for adenosine analogues .
  • Acetylenic bond introduction : A Sonogashira coupling or alkyne-azide cycloaddition (click chemistry) may be employed to install the 2'-C-acetylene moiety.
  • 7-Deaza modification : The nitrogen at position 7 of the adenine ring is replaced with a carbon atom, followed by carbamoylation at the 7-position using urea derivatives or carbamoyl chloride.

Key analytical validation : Post-synthesis, confirm structural integrity via 1^1H/13^{13}C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How is purity assessed for this compound, and what thresholds are acceptable for biological assays?

  • Chromatographic methods : Reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) under gradient elution (e.g., 10–90% acetonitrile/water) is standard. Purity ≥95% is typically required for in vitro studies .
  • Spectroscopic validation : UV-Vis absorbance (λ ~260 nm for adenosine derivatives) and LC-MS/MS fragmentation patterns ensure no residual solvents or byproducts remain .

Q. Example purity data :

BatchPurity (HPLC)Retention Time (min)
196.5%12.3
297.8%12.1

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yield and purity?

A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent ratio:

  • Factors : Temperature (60–100°C), catalyst (Pd(PPh3_3)4_4: 2–5 mol%), solvent (THF/DMF ratio).
  • Response variables : Yield (%), purity (HPLC).

Case study : For similar adenosine derivatives, optimizing Pd catalyst loading from 3% to 4% increased yield from 72% to 88% while maintaining purity >95% .

Statistical analysis : ANOVA identifies significant factors (e.g., temperature, p < 0.05), enabling refinement of reaction parameters .

Q. What computational methods predict the compound’s reactivity in nucleoside kinase assays?

  • Molecular docking : Simulate binding to human adenosine kinase (PDB: 1BX2) using AutoDock Vina. The 7-carbamoyl group shows hydrogen bonding with Asp168, while the diisobutyryl groups reduce solvent exposure .
  • DFT calculations : Assess electron density at the 2'-C-acetylene moiety to predict susceptibility to nucleophilic attack.

Data contradiction resolution : Experimental IC50_{50} values may conflict with docking scores due to solvation effects. MD simulations (e.g., GROMACS) over 100 ns trajectories reconcile discrepancies by modeling dynamic binding .

Q. How does the 7-deaza modification impact resistance to enzymatic degradation?

  • Comparative stability assays : Incubate with adenosine deaminase (ADA) and compare degradation rates vs. unmodified adenosine.
  • Results : 7-Deaza derivatives show 10-fold slower degradation (t1/2_{1/2} = 4.2 hr vs. 0.5 hr for adenosine) due to reduced ADA affinity .

Mechanistic insight : The 7-carbamoyl group sterically hinders ADA’s catalytic zinc ion, as shown in crystallographic studies .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., HepG2, HEK293, MCF-7) and apply mixed-effects models to account for variability.
  • Confounding factors : Differences in cell membrane permeability (logP = 1.8 for this compound) and efflux pump expression (e.g., P-gp) may explain discrepancies.

Recommendation : Use isogenic cell lines (e.g., P-gp+/P-gp-) to isolate transport mechanisms .

Q. How can AI-driven simulations enhance formulation stability studies?

  • COMSOL Multiphysics : Model degradation kinetics under varying pH (4–8) and temperature (4–37°C). Predicts t1/2_{1/2} = 18 days at 25°C vs. 8 days at 37°C.
  • Smart laboratories : Autonomous systems adjust storage conditions in real-time based on predictive analytics .

Methodological Considerations

  • Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Diisobutyryl chloride is corrosive; neutralize spills with sodium bicarbonate .
  • Data integrity : Employ LIMS (Laboratory Information Management Systems) with encryption for secure data storage and reproducibility .

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